An In-depth Technical Guide to 5-Methyl-2-phenylthiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methyl-2-phenylthiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 5-Methyl-2-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, spectroscopic signature, synthesis via the Hantzsch reaction, chemical reactivity, and its role as a key scaffold in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Introduction
5-Methyl-2-phenylthiazole (CAS No. 5221-69-2) is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position.[1] The thiazole motif is a prevalent structural feature in numerous biologically active compounds, including natural products and synthetic drugs.[2][3] The incorporation of the phenyl and methyl groups on the thiazole core imparts specific physicochemical properties that make 5-Methyl-2-phenylthiazole a versatile building block in organic synthesis, particularly in the design of novel pharmaceuticals. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] This guide will provide a detailed exploration of the fundamental characteristics of this important molecule.
Physicochemical Properties
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₀H₉NS | [1] |
| Molecular Weight | 175.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | Analogy with 2-phenylthiazole and 5-methylthiazole[2] |
| Melting Point | Not available | |
| Boiling Point | ~250-260 °C (estimated) | Analogy with 2-phenylthiazole (125-128 °C at 18 Torr)[7] |
| Density | ~1.1-1.2 g/mL | Analogy with 2-phenylthiazole (1.17 g/mL) and 5-methylthiazole (1.127-1.131 g/mL)[2][7] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility of thiazole derivatives |
| logP (o/w) | ~3.1 (predicted) |
Spectroscopic Characterization
The structural elucidation of 5-Methyl-2-phenylthiazole is accomplished through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its derivatives and fundamental principles of spectroscopy.[4][8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the vinylic proton of the thiazole ring, and the methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |
| Thiazole-H (C4) | ~7.6 | Singlet |
| Methyl-H (C5) | ~2.5 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Thiazole C2 (C-Ph) | 165 - 170 | | Thiazole C4 (C-H) | 135 - 140 | | Thiazole C5 (C-CH₃) | 125 - 130 | | Phenyl C (ipso) | 130 - 135 | | Phenyl C (ortho, meta, para) | 125 - 130 | | Methyl C | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| Aliphatic C-H stretch | 2900 - 3000 |
| C=N stretch (thiazole ring) | 1580 - 1620 |
| C=C stretch (aromatic and thiazole rings) | 1450 - 1600 |
| C-S stretch | 600 - 800 |
Mass Spectrometry (MS)
The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion.
| Fragment | Predicted m/z |
| [M]⁺ | 175 |
| [M-CH₃]⁺ | 160 |
| [C₆H₅CS]⁺ | 121 |
| [C₆H₅]⁺ | 77 |
Synthesis of 5-Methyl-2-phenylthiazole
The most common and efficient method for the synthesis of 5-Methyl-2-phenylthiazole is the Hantzsch thiazole synthesis .[9][10] This method involves the cyclocondensation of an α-haloketone with a thioamide.
Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide (thiobenzamide) acts as a nucleophile and attacks the α-carbon of the haloketone (chloroacetone), displacing the halide in an SN2 reaction.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.
The choice of an α-haloketone is critical as it determines the substitution pattern at the C4 and C5 positions of the thiazole ring. For the synthesis of 5-Methyl-2-phenylthiazole, chloroacetone is the ideal α-haloketone. The use of thiobenzamide provides the 2-phenyl substituent.
Figure 1: Hantzsch synthesis workflow for 5-Methyl-2-phenylthiazole.
Experimental Protocol: Hantzsch Synthesis
The following is a representative protocol for the synthesis of 5-Methyl-2-phenylthiazole.
Materials:
-
Thiobenzamide
-
Chloroacetone
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate or other mild base (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 5-Methyl-2-phenylthiazole.
Chemical Reactivity
The chemical reactivity of 5-Methyl-2-phenylthiazole is governed by the electronic properties of the thiazole ring, the phenyl group, and the methyl group.
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The position of substitution is influenced by the existing substituents. The C4 position is the most likely site for electrophilic attack.
-
Phenyl Group: The phenyl group can also undergo electrophilic aromatic substitution. The thiazole ring acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring.
-
Methyl Group: The methyl group at the C5 position can undergo reactions typical of benzylic-like methyl groups, such as oxidation or halogenation under specific conditions.
Applications in Drug Development
The 5-Methyl-2-phenylthiazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound have been investigated for a wide array of therapeutic applications.
-
Anti-inflammatory and Analgesic Agents: Numerous derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4] These compounds often act by inhibiting enzymes involved in the inflammatory cascade.
-
Anticancer Agents: The thiazole nucleus is a key component of several anticancer drugs. Derivatives of 5-Methyl-2-phenylthiazole have been shown to exhibit cytotoxic activity against various cancer cell lines.[5][6]
-
Antimicrobial Agents: The phenylthiazole moiety is present in several antifungal drugs.[2] Research has also explored derivatives of 5-Methyl-2-phenylthiazole for their antibacterial activity.[8]
Figure 2: Major therapeutic applications of the 5-Methyl-2-phenylthiazole scaffold.
Safety and Handling
5-Methyl-2-phenylthiazole should be handled with care in a well-ventilated laboratory environment. Based on available data, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
5-Methyl-2-phenylthiazole is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, serving as a foundational resource for further research and innovation in this area.
References
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Yurttas, L., Evren, A. E., & Ozkay, Y. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Request PDF. Retrieved from [Link]
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El-Guesmi, N., Alenzi, R. A., Shaaban, M. R., & Farghaly, T. A. (2020). Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on... ResearchGate. Retrieved from [Link]
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